2-氨基-1,2,3,4-四氢萘-2-羧酸盐酸盐

描述

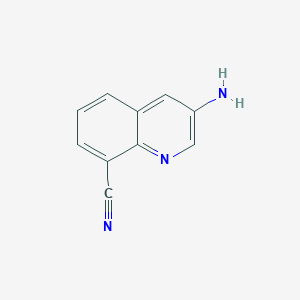

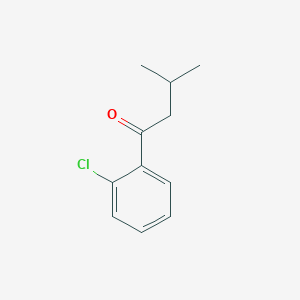

“2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a white to yellow solid .

Molecular Structure Analysis

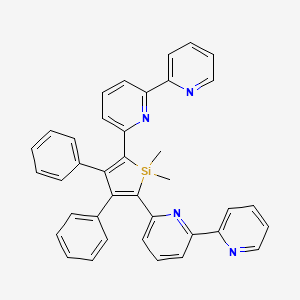

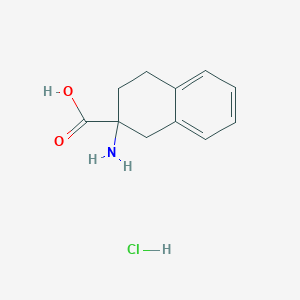

The molecular structure of “2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C11H13NO2.ClH/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.69 . It is a white to yellow solid . The storage temperature is room temperature .科学研究应用

合成和发展

合成中间体:2-氨基-1,2,3,4-四氢萘衍生物是生物活性化合物合成中的重要中间体。Göksu 等人 (2003) 描述了一种从萘-2,3-二醇开始的合成方法,突出了其在生产生物活性氢溴酸盐中的用途 (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003)。

化学酶促方法:Orsini 等人 (2005) 利用化学酶促方法合成了 (1S,2S)-1-氨基-2-羟基-1,2,3,4-四氢萘,证明了其作为 Reformatsky 型反应中的手性助剂的应用 (Orsini, Sello, Manzo, & Lucci, 2005)。

化学性质和反应

动力学拆分中的脂肪酶:Li 等人 (2011) 利用南极假丝酵母脂肪酶 B 探索了环状季戊酯 1-氨基-2,3-二氢-1H-茚-1-羧酸盐和 2-氨基-1,2,3,4-四氢萘类似物的动力学拆分 (Li, Rantapaju, & Kanerva, 2011)。

氢键研究:Barcon 等人 (2001) 研究了各种四氢萘衍生物的晶体结构,深入了解了它们的氢键特性 (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001)。

生物医学研究和应用

抗氧化和抑瘤活性:Hamdy 等人 (2013) 合成了新的 2-取代 5,6,7,8-四氢萘衍生物,并评估了它们的抗氧化和抑瘤活性,证明了它们在癌症研究中的潜力 (Hamdy, Anwar, Abu-Zied, & Awad, 2013)。

药效学评价:Marinov 等人 (2019) 合成了带有非蛋白质氨基酸的 1,8-萘酰亚胺衍生物,包括 1,2,3,4-四氢萘-1-羧酸,并评估了它们对人肿瘤细胞系的细胞毒性作用,深入了解了它们的药效学 (Marinov 等,2019)。

安全和危害

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), do not eat, drink or smoke when using this product (P270), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

作用机制

Target of Action

The primary targets of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride are the neurotransmitters serotonin and norepinephrine . It has been shown to inhibit the reuptake of these neurotransmitters, and likely induces their release as well . It is also likely to act on dopamine on account of its full substitution of d-amphetamine in rodent studies .

Mode of Action

The compound interacts with its targets by inhibiting their reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft . This leads to an enhanced signal transmission across neurons. The compound also likely induces the release of these neurotransmitters, further amplifying their effects .

Biochemical Pathways

The affected biochemical pathways primarily involve the signaling mechanisms of serotonin, norepinephrine, and possibly dopamine . By inhibiting the reuptake of these neurotransmitters and inducing their release, the compound enhances their signaling pathways, leading to increased neurotransmission .

Result of Action

The result of the compound’s action is an increase in the neurotransmission of serotonin and norepinephrine, and possibly dopamine . This can lead to various molecular and cellular effects, depending on the specific functions of these neurotransmitters in different parts of the brain. For example, increased serotonin and norepinephrine levels can lead to mood elevation, while increased dopamine levels can enhance reward-related behaviors .

属性

IUPAC Name |

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLMYOUDVHEYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372143-98-1 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-amino-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372143-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)

![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)